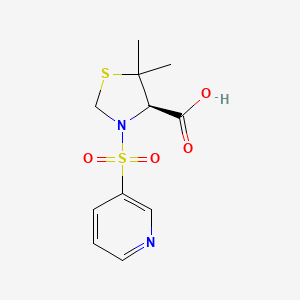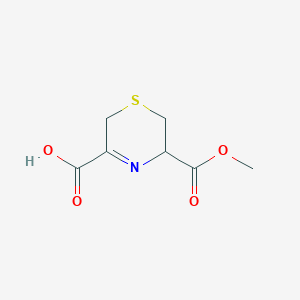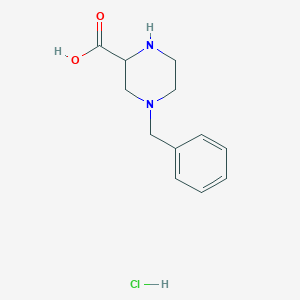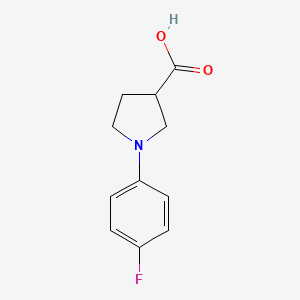
(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
Übersicht
Beschreibung
(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O4S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds . They are often used in the synthesis of valuable organic combinations due to their intriguing heterocyclic five-membered moieties .
Mode of Action
Thiazolidine motifs are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these motifs is believed to play a significant role in this enhancement .
Biochemical Pathways
Thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .
Result of Action
Thiazolidine motifs are known to exhibit a diversity of biological responses, making them a highly prized moiety .
Action Environment
It is generally believed that the reaction of thiazolidine motifs requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .
Biochemische Analyse
Biochemical Properties
®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of stable thiazolidine products under physiological conditions . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating bioorthogonal reactions that are essential for the covalent conjugation of biomolecules such as nucleic acids, antibodies, and proteins . The nature of these interactions often involves the formation of thiazolidine rings, which are stable and do not require any toxic reagents or catalysts .
Cellular Effects
The effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to decrease cell viability in glioblastoma multiform cells, indicating its potential as an antitumor agent . Additionally, the presence of the thiazolidine moiety enhances the pharmacological properties of the compound, making it a valuable tool in medicinal chemistry .
Molecular Mechanism
At the molecular level, ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes, leading to changes in gene expression . The compound’s ability to form stable thiazolidine rings under physiological conditions is a key aspect of its mechanism of action . This stability allows for efficient and specific bioorthogonal reactions, which are essential for studying and manipulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid change over time. The compound is known for its stability and resistance to degradation under physiological conditions . Long-term studies have shown that it maintains its activity and function over extended periods, making it a reliable tool for in vitro and in vivo experiments . The temporal effects on cellular function may vary depending on the specific experimental conditions and the type of cells being studied .
Dosage Effects in Animal Models
The effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and modulating immune responses . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in preclinical studies . Threshold effects and dose-response relationships are critical factors to consider when evaluating the compound’s therapeutic potential .
Metabolic Pathways
®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form stable thiazolidine rings allows it to participate in bioorthogonal reactions that are essential for metabolic studies . These interactions can influence the overall metabolic profile of cells and tissues, providing valuable insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes . The presence of the thiazolidine moiety enhances the compound’s ability to interact with specific subcellular targets, providing a valuable tool for studying intracellular dynamics .
Eigenschaften
IUPAC Name |
(4R)-5,5-dimethyl-3-pyridin-3-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S2/c1-11(2)9(10(14)15)13(7-18-11)19(16,17)8-4-3-5-12-6-8/h3-6,9H,7H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBBDTSPDSBUSY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679723 | |
| Record name | (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737799-50-7 | |
| Record name | (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1391587.png)







![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)
![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)



